molecular formula C20H19N5O B2505042 N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-30-0

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2505042
CAS No.: 2034257-30-0
M. Wt: 345.406
InChI Key: LENLIMFPKTUCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine and pyrimidine rings: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts under controlled conditions.

    Amidation reaction: The final step often involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: May require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide analogs: Compounds with slight modifications in the pyridine or pyrimidine rings.

    Other azetidine carboxamides: Compounds with different substituents on the azetidine ring.

Uniqueness

This compound is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-6-5-9-18(23-14)24-20(26)16-11-25(12-16)19-10-17(21-13-22-19)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLIMFPKTUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.